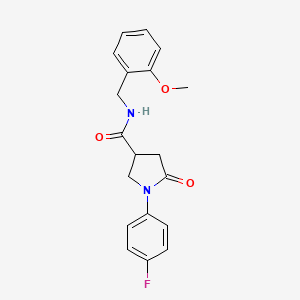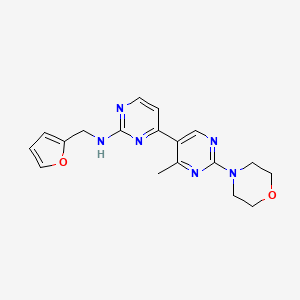![molecular formula C15H21NO5 B5121030 methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate, also known as MPMA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been shown to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the production of anti-inflammatory cytokines, such as IL-10. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has also been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate in lab experiments is its specificity for the GABA-A receptor, which allows for more targeted studies of its effects. However, one limitation is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate. One area of interest is its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of pain and inflammation, as it has been shown to have anti-inflammatory and analgesic properties. Additionally, further studies are needed to better understand the mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate and its potential side effects.
Métodos De Síntesis
The synthesis of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate involves the reaction of 2-methylalanine with 3-(4-methoxyphenoxy)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then methylated using dimethyl sulfate to yield methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate.
Aplicaciones Científicas De Investigación
Methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)propanoylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,14(18)20-4)16-13(17)9-10-21-12-7-5-11(19-3)6-8-12/h5-8H,9-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITBUHOWQQNXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)CCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)
![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)

![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)

![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
